Introduction: A Molecule of Interest in Synthetic and Medicinal Chemistry
Introduction: A Molecule of Interest in Synthetic and Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-methyl-4-nitrophenol
2-Bromo-5-methyl-4-nitrophenol is a substituted aromatic compound with a unique arrangement of functional groups that imparts specific chemical characteristics relevant to researchers in drug development and synthetic chemistry. The presence of a hydroxyl group, a bromine atom, a methyl group, and a nitro group on a benzene ring creates a molecule with distinct acidic, spectroscopic, and solubility profiles. Understanding these physicochemical properties is paramount for its application as a synthetic building block, a reference standard, or a potential bioactive agent. This guide provides a detailed examination of these properties, the scientific principles governing them, and the experimental methodologies used for their determination.
Section 1: Chemical Identity and Core Properties
A precise understanding of a molecule begins with its fundamental identifiers and structural features.
1.1. Chemical Identifiers
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IUPAC Name: 2-bromo-5-methyl-4-nitrophenol[1]
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SMILES: CC1=CC(=C(C=C1[O-])Br)O[1]
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InChI Key: BCDDQHXDORNHMC-UHFFFAOYSA-N[1]
1.2. Summary of Physicochemical Properties
The key quantitative descriptors for 2-Bromo-5-methyl-4-nitrophenol are summarized below. These values, largely derived from computational models, provide a foundational dataset for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 232.03 g/mol | [1][3][5] |
| XLogP3 (Lipophilicity) | 2.5 | [1] |
| Topological Polar Surface Area | 66.1 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Predicted pKa | ~6.5 (by structural analogy) | [6] |
Section 2: The "Why" Behind the Properties: A Mechanistic Perspective
Simply listing data is insufficient for practical application. As scientists, we must understand the causality—how the molecular structure dictates its function and properties.
2.1. Acidity and the Influence of Electron-Withdrawing Groups
The hydroxyl group (-OH) on the phenol ring is acidic, meaning it can donate its proton. The acidity of substituted phenols is heavily influenced by the other functional groups on the ring.[7]
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The Nitro Group Effect: The nitro group (-NO₂) at position 4 is a powerful electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the benzene ring and, consequently, from the oxygen atom of the hydroxyl group. This delocalization of negative charge stabilizes the resulting phenoxide ion after the proton is released, making the proton easier to donate.[7] Therefore, 2-Bromo-5-methyl-4-nitrophenol is significantly more acidic than phenol itself.
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The Bromo and Methyl Group Effects: The bromine atom also has an electron-withdrawing inductive effect, while the methyl group is weakly electron-donating. The dominant electronic effect governing the pKa, however, is the potent nitro group.
2.2. Solubility Profile: A Balance of Polarity and Lipophilicity
A compound's solubility dictates its utility in different solvent systems for reactions, purification, and formulation.
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Aqueous Solubility: Phenols generally exhibit moderate solubility in water due to the ability of the hydroxyl group to form hydrogen bonds with water molecules.[8][9] However, the bulky, nonpolar nature of the brominated methyl-benzene ring limits this solubility.
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Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and ethyl acetate. This is driven by dipole-dipole interactions and the overall organic character of the molecule.[3]
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Aqueous Base Solubility: As a consequence of its acidity, 2-Bromo-5-methyl-4-nitrophenol will readily dissolve in aqueous basic solutions (e.g., sodium hydroxide). The acid-base reaction forms the water-soluble sodium phenoxide salt, a property often exploited for extraction and separation from non-acidic organic compounds.[8]
2.3. Lipophilicity (LogP) and Its Relevance in Drug Discovery
The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (like 1-octanol) and an aqueous phase. The computed value (XLogP3) of 2.5 indicates a moderate degree of lipophilicity.[1] This property is a critical parameter in drug development as it influences:
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Membrane Permeability: The ability of a drug to cross biological membranes.
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Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
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Toxicity: The potential for a compound to accumulate in fatty tissues.[10]
Section 3: Experimental Workflow for Physicochemical Characterization
Theoretical properties must be validated through empirical measurement. This section outlines a standard protocol for determining a key physicochemical parameter: the acid dissociation constant (pKa).
3.1. Protocol: Spectrophotometric Determination of pKa
This method leverages the fact that the phenol and its conjugate base (phenoxide) have different UV-Visible absorption spectra. By measuring the absorbance at various pH values, one can determine the pH at which the two species are present in equal concentrations, which corresponds to the pKa.
Methodology:
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Preparation of Stock Solution: Accurately weigh and dissolve a small amount of 2-Bromo-5-methyl-4-nitrophenol in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.
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Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 11).
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Sample Preparation: For each buffer solution, add a small, constant aliquot of the stock solution to a constant final volume. This ensures the total concentration of the analyte is the same in every sample.
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Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., from 200-500 nm) for each buffered sample.
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Data Analysis:
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Identify the wavelength of maximum absorbance (λ_max) for both the fully protonated (acidic pH) and fully deprotonated (basic pH) forms.
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Plot absorbance at a chosen wavelength versus pH.
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The pKa is the pH value at the midpoint of the resulting sigmoidal curve. Alternatively, it can be calculated using the Henderson-Hasselbalch equation from absorbance data at multiple pH points.
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Workflow Diagram: Spectrophotometric pKa Determination
Caption: A streamlined workflow for determining the pKa of a compound.
Section 4: Synthesis Pathway
Understanding the synthesis of a compound is crucial for its availability and for planning further chemical modifications. A reported synthesis of 2-Bromo-5-methyl-4-nitrophenol is outlined below.[3]
4.1. Synthetic Route from 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene
The synthesis involves a nucleophilic aromatic substitution reaction.[3]
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Starting Material: 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene is dissolved in dimethyl sulfoxide (DMSO).
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Nucleophilic Attack: An aqueous solution of sodium hydroxide is added. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbon atom bonded to the fluorine. Fluorine is a good leaving group in this context, facilitated by the electron-withdrawing nitro group.
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Reaction Conditions: The mixture is heated (e.g., to 100°C) to drive the reaction to completion.
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Workup and Isolation: After cooling, the reaction is quenched with hydrochloric acid to protonate the resulting phenoxide ion. The product is then extracted into an organic solvent like ethyl acetate, washed, dried, and concentrated to yield 2-Bromo-5-methyl-4-nitrophenol.[3]
Diagram: Synthesis of 2-Bromo-5-methyl-4-nitrophenol
Caption: Nucleophilic substitution route to the target compound.
Section 5: Conclusion and Future Directions
The physicochemical properties of 2-Bromo-5-methyl-4-nitrophenol—its moderate lipophilicity, distinct acidity, and specific solubility profile—are a direct result of its unique substitution pattern. These characteristics make it a versatile compound for further investigation. For drug development professionals, its properties suggest it could serve as a scaffold or intermediate for more complex molecules with tailored ADME profiles. For synthetic chemists, the reactive sites on the molecule offer multiple avenues for functional group transformation. The protocols and principles outlined in this guide provide a solid framework for the empirical validation and intelligent application of this compound in a research setting.
References
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PubChem. (n.d.). 2-Bromo-5-methyl-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Retrieved from [Link]
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Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol. Retrieved from [Link]
- Saarikoski, J., & Viluksela, M. (1982). Relation between physicochemical properties of phenols and their toxicity and accumulation in fish. Ecotoxicology and Environmental Safety, 6(6), 501-512. DOI: 10.1016/0147-6513(82)90032-x
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Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol. Retrieved from [Link]
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Structure with Nu and Br attached, negative charge delocalized
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